molecular formula C8H15BrO B1450756 2-(Bromomethyl)-5,5-dimethyloxane CAS No. 2060000-68-0

2-(Bromomethyl)-5,5-dimethyloxane

Cat. No. B1450756
M. Wt: 207.11 g/mol
InChI Key: NWWOFDDZNBWTTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(Bromomethyl)-5,5-dimethyloxane and its derivatives are primarily used in chemical synthesis. They serve as intermediates or reactants in various chemical reactions, leading to the creation of heterocyclic systems, extended organic compounds, and potentially useful pharmaceuticals.

  • Heterocyclic System Synthesis : A derivative, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, has been used in the synthesis of heterocyclic systems. This compound reacts with different amines to form a variety of heterocyclic derivatives, which are of interest in pharmaceutical research (Bogolyubov, Chernysheva, & Semenov, 2004).

  • Synthesis of Quinonoid Tetrathiafulvalene Derivatives : 2,3-Bis(bromomethyl)TTFs, a related compound, are used as precursors for creating cycloadducts with quinonic derivatives. These are important for producing extended and sulfur-rich analogs of tetrathiafulvalene (Gautier, Mercier, Riou, Gorgues, & Hudhomme, 1999).

  • Organophosphorus Compounds : In the field of organophosphorus chemistry, derivatives of 2-(Bromomethyl)-5,5-dimethyloxane are used to create cyclic organophosphorus compounds. These compounds have various applications, including as ligands in coordination chemistry and catalysts in organic reactions (Edmundson & Mitchell, 1968).

  • Functionalized Aziridines and Azetidines : The compound is also involved in the synthesis of functionalized aziridines and azetidines. The solvent used in the reaction significantly influences the outcome, demonstrating the versatility of these compounds in synthetic chemistry (Stankovic, Goossens, Catak, Tezcan, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2012).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, and any precautions that should be taken when handling the compound .

properties

IUPAC Name

2-(bromomethyl)-5,5-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2)4-3-7(5-9)10-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWOFDDZNBWTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5,5-dimethyloxane

CAS RN

2060000-68-0
Record name 2-(bromomethyl)-5,5-dimethyloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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